(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a methanone bridge connecting two pharmacologically significant moieties: a 3-(2-chlorophenyl)-5-methylisoxazole ring and a 2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole group. The isoxazole moiety is known for its bioisosteric properties, often mimicking carboxylic acid or ester groups in drug design, while the dihydroimidazole-thioether component may contribute to metal-binding or enzyme inhibitory activity . The 2-chlorophenyl substituent enhances lipophilicity and may influence target selectivity, as seen in agrochemicals and pharmaceuticals (e.g., triazole fungicides in ).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-7-3-4-8-16(14)13-29-22-24-11-12-26(22)21(27)19-15(2)28-25-20(19)17-9-5-6-10-18(17)23/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLUDJNWVHKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, identified by its CAS number 1105223-30-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.0 g/mol. The structure includes an isoxazole ring and an imidazole moiety, which are known to contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O2S |
| Molecular Weight | 443.0 g/mol |
| CAS Number | 1105223-30-0 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Isoxazole Ring : Cyclization reactions under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Substitution reactions to incorporate the chlorophenyl moiety.
- Synthesis of the Imidazole Ring : Condensation reactions involving aldehydes and amines.
- Final Coupling Reaction : Coupling of the isoxazole and imidazole intermediates to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. It may exhibit anti-inflammatory , antimicrobial , or anticancer properties depending on its specific interactions within biological systems.
Pharmacological Studies
- Anti-inflammatory Activity : Research has indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, studies have shown that related compounds significantly reduce paw edema in animal models, suggesting potent anti-inflammatory effects .
- Anticancer Potential : The compound's structural features suggest possible activity against cancer cell lines. Preliminary studies indicate that derivatives of similar compounds exhibit moderate inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- A study demonstrated that an analog of this compound inhibited COX-2 expression significantly while reducing inflammatory markers like IL-1β and C-reactive protein by over 70% in treated rats .
- Another investigation into related thioether derivatives showed promising results in inhibiting tumor growth in vitro, highlighting the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and inferred biological activities.
Substituent Effects on Heterocyclic Cores
*Calculated using standard atomic weights.
Key Observations :
- Thioether vs. Thiophene : The 2-methylbenzylthio group in the target compound differs from the thiophene substituents in and . Thioethers are more flexible and may enhance membrane permeability compared to aromatic thiophenes .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions focusing on:
- Isoxazole ring formation : Condensation of hydroxylamine with diketones or via cyclization of β-diketones with chlorinated phenyl groups .
- Thioether linkage : Reaction of 2-methylbenzyl thiol with a brominated dihydroimidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Methanone coupling : Use of coupling agents like EDC/HOBt to link the isoxazole and imidazole-thioether moieties .
Q. Critical Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thioether formation | K₂CO₃, DMF, 60°C | Use anhydrous solvents to prevent hydrolysis |
| Methanone coupling | EDC, HOBt, DCM, RT | Monitor reaction progress via TLC (hexane:EtOAc 3:1) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. What known biological targets are associated with the imidazole-thioether and isoxazole moieties in related compounds?
- Imidazole-thioether : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) due to sulfur’s nucleophilic reactivity .
- Isoxazole : Modulates kinase activity (e.g., JAK2) via halogen-phenyl interactions .
- Combined structure : Potential dual-target inhibitors; validate via competitive binding assays with recombinant enzymes .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activities of structurally similar hybrids?
- Issue : Variability in IC₅₀ values for kinase inhibition across studies .
- Strategies :
Q. What strategies improve regioselectivity in isoxazole ring formation during synthesis?
- Problem : Competing pathways yield 3,5- vs. 4,5-substituted isoxazoles .
- Solutions :
- Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Adjust solvent polarity (e.g., THF for slower, controlled reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
